1-(Oxan-4-yl)-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one
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Overview
Description
1-(Oxan-4-yl)-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one is a complex organic compound that features multiple functional groups, including an oxane ring, a piperidine ring, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxan-4-yl)-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Synthesis of the piperidine ring: This may involve the reduction of a pyridine derivative or the cyclization of a suitable amino alcohol.
Coupling reactions: The piperidine and oxane rings can be coupled using a suitable linker, such as a carbonyl group, through amide bond formation.
Introduction of the pyrrolidinone moiety: This can be done through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Oxan-4-yl)-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Could be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(Oxan-4-yl)-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one: Similar compounds may include other derivatives of oxane, piperidine, and pyrrolidinone with different substituents.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid or piperidine-4-amine.
Oxane derivatives: Compounds like tetrahydropyran or oxane-2-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings, providing a versatile scaffold for various applications.
Properties
IUPAC Name |
1-(oxan-4-yl)-4-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4/c29-23-14-19(15-28(23)20-7-11-31-12-8-20)24(30)27-9-5-17(6-10-27)16-32-22-13-18-3-1-2-4-21(18)25-26-22/h13,17,19-20H,1-12,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIDAPBRBQOKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4CC(=O)N(C4)C5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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